4-methyl-3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
4-methyl-3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 4-methyl-3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is related to the broader class of compounds synthesized through nucleophilic addition of amide anions to nitroquinolinium salts, which can form stable adducts such as N-(1-methyl-5(6,7,8)-nitro-1,2-dihydroquinolin-2-yl)benzamides. These amides can be further oxidatively dehydrogenated to yield aroylimino derivatives of the corresponding nitro-2-quinolones (Avakyan et al., 2019).
Pharmaceutical Intermediate Synthesis
- The compound is structurally related to other benzamides used in the synthesis of pharmaceutical intermediates, such as in the development of new manufacturing routes for anticonvulsants. For instance, a synthesis process involving nitration, hydrogenation, and coupling of tetrahydroisoquinoline derivatives has been used to manufacture anticonvulsant compounds (Walker et al., 2010).
Catalytic and Chemical Reactions
- The chemical structure of this compound is similar to other nitrogen-containing heterocyclic compounds used in various catalytic and chemical reactions. This includes the addition of nitrogen dioxide to carbon-carbon double bonds followed by cyclization to construct nitromethylated isoquinolinediones, which are key intermediates in organic synthesis (Li et al., 2017).
Kinetic Resolution and Enantiomeric Separation
- Compounds with similar structures are used in the kinetic resolution and separation of enantiomers. For example, the acylation of racemic tetrahydroquinoline derivatives with N-tosyl-(S)-prolyl chloride can result in the predominant formation of diastereoisomeric amides, a process important in chiral chemistry (Krasnov et al., 2003).
Heterocyclic Derivative Synthesis
- The structure is also closely related to tetrahydroisoquinoline derivatives used in synthesizing novel functionalized benzoquinolizin-4-ones and pyrimidoisoquinoline derivatives, highlighting its importance in the synthesis of complex heterocyclic compounds (Chakrabarti et al., 2003).
Mechanism of Action
Target of Action
The compound contains an indole moiety , which is a prevalent structure in many biologically active compounds. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might interact with various targets in the body.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , the effects could potentially be quite diverse.
Properties
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-16-5-11-21(12-6-16)33(31,32)26-13-3-4-18-9-10-20(15-23(18)26)25-24(28)19-8-7-17(2)22(14-19)27(29)30/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZCCTCZICDIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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